Cas no 1289015-40-2 (2-Bromo-4-fluoronicotinaldehyde)
2-Bromo-4-fluoronicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-fluoronicotinaldehyde
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- Inchi: 1S/C6H3BrFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
- InChI Key: CIWMGLSIEIKHBK-UHFFFAOYSA-N
- SMILES: BrC1C(C=O)=C(C=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- XLogP3: 1.4
- Topological Polar Surface Area: 30
2-Bromo-4-fluoronicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013376-250mg |
2-Bromo-4-fluoronicotinaldehyde |
1289015-40-2 | 95% | 250mg |
$1,038.80 | 2022-04-03 | |
| Alichem | A029013376-1g |
2-Bromo-4-fluoronicotinaldehyde |
1289015-40-2 | 95% | 1g |
$2,866.05 | 2022-04-03 | |
| A2B Chem LLC | BA21011-1g |
2-Bromo-4-fluoropyridine-3-carbaldehyde |
1289015-40-2 | 95% | 1g |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | BA21011-5g |
2-Bromo-4-fluoropyridine-3-carbaldehyde |
1289015-40-2 | 95% | 5g |
$1479.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847240-1g |
2-Bromo-4-fluoronicotinaldehyde |
1289015-40-2 | 98% | 1g |
¥8395.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847240-5g |
2-Bromo-4-fluoronicotinaldehyde |
1289015-40-2 | 98% | 5g |
¥20408.00 | 2024-08-09 |
2-Bromo-4-fluoronicotinaldehyde Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Bromo-4-fluoronicotinaldehyde
2-Bromo-4-fluoronicotinaldehyde: A Comprehensive Overview
The compound 2-Bromo-4-fluoronicotinaldehyde (CAS No. 1289015-40-2) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position and a fluorine atom at the 4-position of the nicotinaldehyde backbone. The presence of these halogen substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses and applications.
Recent studies have highlighted the potential of 2-Bromo-4-fluoronicotinaldehyde in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting complex biological systems such as cancer cells or neurodegenerative diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against human cancer cell lines. The bromine and fluorine substituents play a critical role in modulating the compound's bioavailability and pharmacokinetic properties, making it an attractive candidate for further preclinical testing.
In addition to its pharmacological applications, 2-Bromo-4-fluoronicotinaldehyde has found utility in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalytic systems. A 2023 paper in *Chemical Communications* reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, significantly enhancing reaction efficiency and selectivity. This finding underscores its versatility as both a synthetic intermediate and a functional material.
The synthesis of 2-Bromo-4-fluoronicotinaldehyde involves a multi-step process that typically begins with the bromination of nicotinaldehyde followed by fluorination at the para position. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, researchers have employed microwave-assisted synthesis techniques to achieve higher yields and shorter reaction times, which are crucial for large-scale production.
From an environmental perspective, understanding the fate and transport of 2-Bromo-4-fluoronicotinaldehyde is essential for assessing its potential impact on ecosystems. Studies conducted in 2023 have shown that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. These findings are particularly relevant for industries involved in chemical manufacturing, as they inform best practices for waste management and environmental stewardship.
Looking ahead, ongoing research into 2-Bromo-4-fluoronicotinaldehyde is expected to uncover new applications across diverse fields. Its unique chemical properties make it an ideal candidate for exploring novel reactions, designing advanced materials, and developing innovative therapeutic agents. As scientific understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial applications.
In conclusion, 2-Bromo-4-fluoronicotinaldehyde (CAS No. 1289015-40-2) stands out as a versatile and intriguing molecule with vast potential across multiple disciplines. Its ability to serve as a key intermediate in complex syntheses, coupled with its promising bioactivity profiles, positions it as a valuable asset in modern chemistry and pharmacology.
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